N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
Overview
Description
The compound "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide" is not directly described in the provided papers. However, similar compounds with benzamide structures have been synthesized and characterized, indicating a broad interest in benzamide derivatives for their potential biological activities and chemical properties .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. For instance, a variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs were synthesized and evaluated as histone deacetylase inhibitors, showing promising results in inhibiting human cancer cell proliferation . Similarly, other benzamide derivatives have been synthesized, such as N-((2-acetylphenyl)carbamothioyl)benzamide, which was characterized and its molecular structure was analyzed . These studies demonstrate the synthetic routes and methodologies that could be relevant for the synthesis of "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, IR spectroscopy, and NMR . For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was determined, showing that it crystallizes in a triclinic system . These studies provide insights into the molecular geometry, which is crucial for understanding the chemical behavior of the compound .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that can be used to modify their structure and properties. For instance, N-phenyl(benzylidene, phenoxy)acetyl-1,4-benzoquinone imines reacted with sodium azide to yield N-(4-hydroxyphenyl) carboxamides . Additionally, reactions of N-(hydroxymethyl) benzamide with trialkyl phosphites were studied, leading to the formation of (benzamidomethyl)-phosphonic esters . These reactions are indicative of the reactivity of benzamide derivatives and could be relevant for further functionalization of "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the stability and properties of these compounds . These analyses are essential for understanding the behavior of benzamide derivatives in various environments.
properties
IUPAC Name |
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBQTVFDLDHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275660 | |
Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |
CAS RN |
136450-06-1 | |
Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136450-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-(4-Phenylbutoxy)benzoyl)amino-2-hydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136450061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-(4-PHENYLBUTOXY)BENZOYL)AMINO-2-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66NXWRAG2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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